

# JNJ-38877605: A Technical Overview of a Potent c-Met Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

JNJ-38877605 is a potent and selective, orally bioavailable, small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] As an ATP-competitive inhibitor, it was developed as a potential therapeutic agent for cancers where c-Met signaling is a key driver of tumorigenesis, including processes like cell survival, invasion, and angiogenesis.[1][3] Despite promising preclinical data, its clinical development was halted due to unexpected species-specific renal toxicity observed in a phase I trial.[4][5] This document provides a detailed technical overview of the structure, properties, mechanism of action, and the experimental findings related to JNJ-38877605. The deuterated form, **JNJ-38877605-d1**, is understood to be a tracer or internal standard for analytical quantification.[6]

### **Chemical Structure and Physicochemical Properties**

JNJ-38877605 is a quinoline derivative.[7] Its structure and key properties are summarized below.



| Property              | Value                                                                                                | Source |
|-----------------------|------------------------------------------------------------------------------------------------------|--------|
| Chemical Name         | 6-(difluoro(6-(1-methyl-1H-pyrazol-3-yl)-[4][6]<br>[8]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline | [1]    |
| Molecular Formula     | C19H13F2N7                                                                                           | [1][3] |
| Molecular Weight      | 377.35 g/mol                                                                                         | [1][9] |
| CAS Number            | 943540-75-8                                                                                          | [3][8] |
| Solubility            | Insoluble in water; Soluble in<br>DMSO (37 mg/mL, 98.05 mM)                                          | [1]    |
| Predicted logP        | 3.04                                                                                                 | [7]    |
| pKa (Strongest Basic) | 4.41                                                                                                 | [7]    |

# **Mechanism of Action and Biological Activity**

JNJ-38877605 functions as an ATP-competitive inhibitor of the c-Met kinase.[9][10] It binds to the ATP-binding site of c-Met with high affinity, leading to a slow dissociation.[2][4] This inhibition prevents the phosphorylation of c-Met, thereby blocking the downstream signaling cascade that promotes cancer cell growth and survival.[1][8]

### **c-Met Signaling Pathway Inhibition**

The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation triggers a cascade of downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and STAT, which are crucial for cell proliferation, motility, and invasion. JNJ-38877605 directly blocks the initial autophosphorylation step.





Click to download full resolution via product page

Figure 1: Simplified c-Met Signaling Pathway and Inhibition by JNJ-38877605.

# In Vitro and In Vivo Efficacy Potency and Selectivity

JNJ-38877605 is a highly potent inhibitor of c-Met kinase with a reported IC50 of 4 nM.[8][9] In a panel of 246 kinases, it demonstrated over 833-fold selectivity for c-Met relative to the next most potently inhibited kinase, Fms.[2][4] Another source reports a 600-fold selectivity over 200 other tyrosine and serine-threonine kinases.[8][9]



| Parameter         | Value             | Notes                      | Source |
|-------------------|-------------------|----------------------------|--------|
| c-Met IC50        | 4 nM              | ATP-competitive inhibition | [8][9] |
| c-Met Kinase IC50 | 4.7 nM            | In vitro kinase assay      | [2][4] |
| Selectivity       | >833-fold vs. Fms | Panel of 246 kinases       | [2][4] |
| Selectivity       | >600-fold         | Panel of >200 kinases      | [1][9] |

## **Cellular Activity**

In various cancer cell lines, JNJ-38877605 effectively inhibited both HGF-stimulated and constitutively active c-Met phosphorylation.[1] In cell lines such as EBC1, GTL16, NCI-H1993, and MKN45, a 500 nM concentration of JNJ-38877605 significantly reduced the phosphorylation of both Met and RON, another receptor tyrosine kinase involved in invasive growth.[1]

### **In Vivo Antitumor Activity**

JNJ-38877605 demonstrated antitumor activity in several xenograft models, including prostate, non-small cell lung, gastric, and glioblastoma cancers.[2][4] For instance, in mice with GTL16 xenografts, oral administration of 40 mg/kg/day for 72 hours resulted in a significant decrease in plasma levels of biomarkers associated with c-Met activity, such as IL-8 and GROα.[1][9]

| Model                             | Dosage                            | Effect                                                             | Source     |
|-----------------------------------|-----------------------------------|--------------------------------------------------------------------|------------|
| GTL16 Gastric Cancer<br>Xenograft | 40 mg/kg/day, p.o. for<br>3 days  | Decreased plasma IL-<br>8, GROα, and uPAR                          | [1][9][11] |
| U251 Glioblastoma<br>Xenograft    | 50 mg/kg/day, p.o. for<br>13 days | Inhibited radiation-<br>induced invasion and<br>promoted apoptosis | [11]       |

# **Metabolism and Species-Specific Toxicity**

The clinical development of JNJ-38877605 was terminated due to renal toxicity observed in a Phase I trial, which was not predicted by preclinical studies in rats and dogs.[4][5] Subsequent



investigations revealed that this toxicity was due to the formation of insoluble metabolites in humans and rabbits, but not in rats or dogs.[4][5]

The primary enzyme responsible for the generation of these problematic metabolites is aldehyde oxidase.[2][4][5] The main metabolic pathways involved demethylation and hydroxylation of the quinoline moiety.[2] The insoluble metabolites, identified as M1/3 and M5/6, precipitated as crystals in the renal tubules, leading to degenerative and inflammatory changes.[4][5]



Click to download full resolution via product page

Figure 2: Metabolic Pathway of JNJ-38877605 Leading to Toxic Metabolites.

# **Experimental Protocols Kinase Inhibition Assay**

The inhibitory activity of JNJ-38877605 against c-Met and other kinases was likely determined using in vitro kinase assays. A typical protocol would involve:

Incubation of the recombinant kinase domain with a specific substrate and ATP.



- Addition of varying concentrations of JNJ-38877605.
- Measurement of substrate phosphorylation, often using radioisotope-labeled ATP (e.g., <sup>33</sup>P-ATP) and subsequent detection of incorporated radioactivity or using fluorescence-based methods.
- Calculation of IC50 values by fitting the dose-response data to a sigmoidal curve.

## **Cell-Based Phosphorylation Assay**

To assess the inhibition of c-Met phosphorylation in a cellular context:

- Cancer cells with known c-Met expression (e.g., GTL16) are cultured.
- Cells are pre-treated with various concentrations of JNJ-38877605 for a specified duration.
- c-Met signaling is stimulated by adding its ligand, HGF, for a short period (for nonconstitutively active models).
- Cells are lysed, and protein extracts are collected.
- Phosphorylated c-Met and total c-Met levels are quantified using methods like Western blotting or ELISA with specific antibodies.

### In Vivo Xenograft Studies

The antitumor efficacy in animal models was evaluated as follows:

- Human tumor cells (e.g., GTL16) are subcutaneously inoculated into immunocompromised mice.
- Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
- JNJ-38877605 is administered orally at a specified dose and schedule.
- · Tumor volume is measured regularly.



• At the end of the study, plasma and tumor tissue may be collected for pharmacokinetic and pharmacodynamic biomarker analysis (e.g., plasma IL-8 levels, tumor p-Met levels).

### **Phase I Clinical Trial Design**

The first-in-human trial for JNJ-38877605 followed a standard 3+3 dose-escalation design.[2][4] [5]

- Cohorts of 3 patients receive a starting dose of JNJ-38877605.
- Patients are monitored for a defined period (e.g., the first 21-day cycle) for dose-limiting toxicities (DLTs).
- If no DLTs are observed, the dose is escalated for the next cohort of 3 patients.
- If one patient experiences a DLT, the cohort is expanded to 6 patients.
- The Maximum Tolerated Dose (MTD) is defined as the highest dose level at which fewer than one-third of patients experience a DLT.



Click to download full resolution via product page

Figure 3: Workflow of JNJ-38877605 from Preclinical to Clinical Discontinuation.

### Conclusion

JNJ-38877605 is a well-characterized, potent, and selective inhibitor of c-Met with demonstrated preclinical antitumor activity. However, its clinical development was halted due to a species-specific metabolic issue involving aldehyde oxidase, which led to the formation of insoluble metabolites and subsequent renal toxicity in humans. The case of JNJ-38877605 serves as a critical example in drug development, highlighting the importance of inter-species differences in metabolism and the challenges in predicting human toxicity from standard preclinical animal models.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. xcessbio.com [xcessbio.com]
- 2. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo(4,3-b)pyridazin-3-yl)methyl)quinoline | C19H13F2N7 | CID 46911863 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. abmole.com [abmole.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- To cite this document: BenchChem. [JNJ-38877605: A Technical Overview of a Potent c-Met Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12366438#structure-and-properties-of-jnj-38877605-d1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com